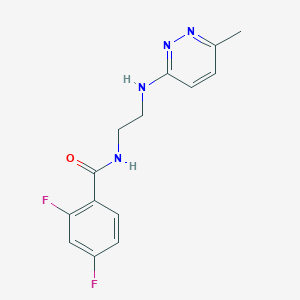

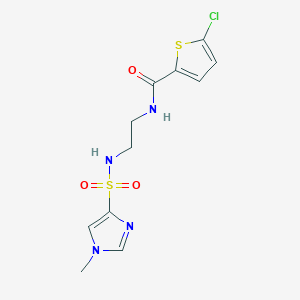

![molecular formula C14H15F2NO4 B2383465 Diethyl 2-[(3,5-difluoroanilino)methylene]malonate CAS No. 185010-69-9](/img/structure/B2383465.png)

Diethyl 2-[(3,5-difluoroanilino)methylene]malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Diethyl 2-[(3,5-difluoroanilino)methylene]malonate” is a chemical compound with the molecular formula C14H15F2NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “Diethyl 2-[(3,5-difluoroanilino)methylene]malonate” can be represented by the SMILES string FC1=CC(NC=C(C(OCC)=O)C(OCC)=O)=CC=C1 . This represents the arrangement of atoms and bonds in the molecule.

Scientific Research Applications

-

Application in Material Science

- Summary of the application : Diethyl 2-[(3,5-difluoroanilino)methylene]malonate has been used in the growth and characterization of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .

- Methods of application : The single crystals of this compound were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis . The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C .

- Results or outcomes : The hardness profile of the compound increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The negative photoconductive nature as the predominant property and the dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .

-

Application in Organic Synthesis

- Summary of the application : Diethyl malonate, a similar compound, has been used in the synthesis of carboxylic acids and their derivatives due to its active methylene group .

- Methods of application : In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated .

- Results or outcomes : Under the appropriate conditions, the yield of diethyl malonate reached 77.6% . Repetition experiments showed that the catalyst could be reused three times without obvious loss of activity .

-

Application in Heterocyclic Chemistry

- Summary of the application : Malonates such as diethyl malonates have been used as reagents for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles .

- Methods of application : The specific methods of application are not detailed in the source .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

-

- Summary of the application : Diethyl malonate, a similar compound, is used in the alkylation of enolate ions . This process involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .

- Methods of application : The alkylation of enolates involves an SN2 reaction with alkyl halides . The limitations of SN2 reactions, such as preferring a good primary or secondary leaving group, still apply .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

-

- Summary of the application : Diethyl malonate, also known as DEM, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

- Methods of application : The specific methods of application are not detailed in the source .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

-

- Summary of the application : Diethyl malonate, a similar compound, is used in the alkylation of enolate ions . This process involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .

- Methods of application : The alkylation of enolates involves an SN2 reaction with alkyl halides . The limitations of SN2 reactions, such as preferring a good primary or secondary leaving group, still apply .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

-

- Summary of the application : Diethyl malonate, also known as DEM, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

- Methods of application : The specific methods of application are not detailed in the source .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

-

Energy-Efficient, High-Performance Sustainable Adhesive Systems

- Summary of the application : Methylene malonates, similar to diethyl malonate, have been used in the development of energy-efficient, high-performance sustainable adhesive systems .

- Methods of application : The specific methods of application are not detailed in the source .

- Results or outcomes : At 72 hours and 121°C, ethyl CA lost 60 percent of its tensile shear strength on cold rolled steel compared with results before aging. In comparison, diethyl methylene malonate lost 40 percent. The cross-linked methylene malonate, on the other hand, increased nearly 10 percent under the same conditions .

properties

IUPAC Name |

diethyl 2-[(3,5-difluoroanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZRREYTONEDLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(3,5-difluoroanilino)methylene]malonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

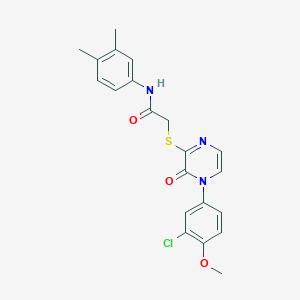

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

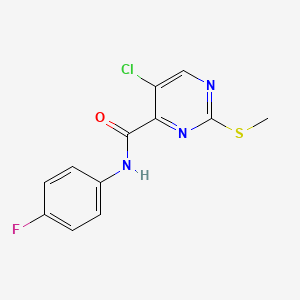

![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

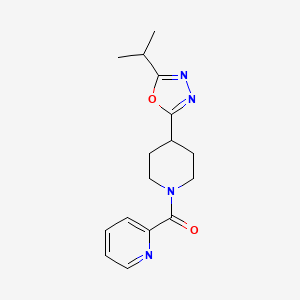

![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)

![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)

![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)

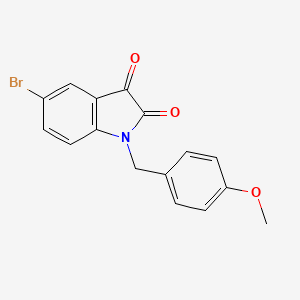

![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)